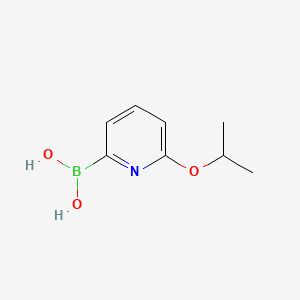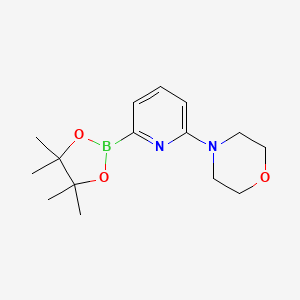![molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4](/img/structure/B566752.png)
[2,3'-Bipyridin]-5'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step synthesis processes, the reagents used, and the conditions under which the reactions occur .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions favorable for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability. These properties can often be found in chemical databases .Applications De Recherche Scientifique
1. Synthesis of Diverse Bipyridine Analogues
A sustainable synthetic protocol using Cyrene™, a bio-based solvent, was developed for synthesizing various bipyridines, including 2,3'-Bipyridin-5'-amine derivatives. These compounds are crucial in detecting heavy metals like mercury(II), copper(II), and iron(III) ions (Tamargo et al., 2021).
2. Photolabile Caging Groups for Amines
Ruthenium(II) bipyridyl complexes, incorporating bipyridine ligands, are synthesized as photolabile protecting groups for amines. These complexes release a molecule of the ligand upon irradiation with visible light, making them suitable for biological applications (Zayat et al., 2006).
3. Metal-Binding Properties in Chemistry
Bipyridine ligands, including those derived from 2,3'-Bipyridin-5'-amine, form complexes with various metals, leading to interesting physical and chemical properties. These compounds are significant in areas like catalysis and solar energy conversion (Ziessel & Lehn, 1990).
4. Chemiluminescence in Analytical Chemistry
Compounds like tris(2,2'-bipyridine)ruthenium(III), closely related to 2,3'-Bipyridin-5'-amine, exhibit chemiluminescence with certain reducing agents. This feature is beneficial in analytical chemistry for detecting specific analytes (Noffsinger & Danielson, 1987).
5. Catalyst in Oxidation Reactions
Bipyridine hybrids, such as molybdenum oxide/bipyridine, serve as catalysts for the oxidation of secondary amines to nitrones, highlighting the catalytic potential of bipyridine derivatives in organic synthesis (Abrantes et al., 2011).
6. Coordination Polymers in Materials Science
Novel coordination polymers incorporating 2,3'-Bipyridin-5'-amine demonstrate the ability to construct complex materials with potential applications in areas like molecular electronics and photonics (Liu, Zhang, & Zhu, 2006).
7. Bioconjugation in Biomedical Research
Functionalized bipyridine ligands, including derivatives of 2,3'-Bipyridin-5'-amine, are used for bioconjugation in biomedical research. These ligands are essential in designing luminescent labels for biological molecules (Prokhorov et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyridin-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMKJSRFVPLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735034 |
Source


|
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridin]-5'-amine | |
CAS RN |
1245745-55-4 |
Source


|
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)











![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)